Ro 04-6790 dihydrochloride
Overview
Description
RO 04-6790 hydrochloride is a chemical compound developed by Hoffmann–La Roche. It is known for its role as a potent and selective antagonist for the serotonin receptor subtype 5-HT6. This compound has been widely used in scientific research, particularly in the fields of neuroscience and pharmacology, due to its ability to modulate cognitive functions and memory processes .
Preparation Methods
The synthesis of RO 04-6790 hydrochloride involves several steps. The starting material is 4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzenesulfonamide. The compound is synthesized through a series of reactions, including sulfonation, amination, and methylation. The final product is obtained as a dihydrochloride hydrate, which ensures its stability and solubility .
Industrial production methods for RO 04-6790 hydrochloride are not widely documented, but the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
RO 04-6790 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a corresponding amine.
Substitution: The aromatic ring in RO 04-6790 hydrochloride can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RO 04-6790 hydrochloride has several scientific research applications:
Neuroscience: It is used to study the role of 5-HT6 receptors in cognitive functions and memory processes.
Behavioral Studies: RO 04-6790 hydrochloride is used in animal models to study behaviors related to learning, memory, and addiction.
Mechanism of Action
RO 04-6790 hydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT6 serotonin receptor. This receptor is primarily found in the central nervous system and is involved in regulating neurotransmitter release, cognitive functions, and memory processes. By blocking the 5-HT6 receptor, RO 04-6790 hydrochloride inhibits the production of cyclic adenosine monophosphate (cAMP) in response to serotonin, thereby modulating neuronal signaling pathways .
Comparison with Similar Compounds
RO 04-6790 hydrochloride is unique due to its high selectivity and potency for the 5-HT6 receptor. Similar compounds include:
SB-742457: Another 5-HT6 receptor antagonist with similar cognitive-enhancing effects.
Ro 63-0563: A compound with similar selectivity and potency for the 5-HT6 receptor.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and specific applications in research.
Properties
IUPAC Name |
4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S.2ClH/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9;;/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXXMSJHQHSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017563 | |
Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197333-95-1 | |
Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ro-04-6790 dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62FNF49JN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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